1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen-containing spirocyclic compound featuring a 1,4-diazaspiro[4.4]nonene core. Key structural attributes include:
- A spiro junction at the 1,4-diaza position, creating two fused five-membered rings.
- A 3,4-dimethylbenzoyl substituent at position 1 and a 4-fluorophenyl group at position 3, both influencing electronic and steric properties.
This compound belongs to a broader class of diazaspiro derivatives, which are studied for their conformational rigidity and diverse pharmacological potentials .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c1-14-5-6-17(13-15(14)2)20(26)25-21(27)19(16-7-9-18(23)10-8-16)24-22(25)11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPCVMTTZJNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzoyl group: This step may involve Friedel-Crafts acylation using 3,4-dimethylbenzoyl chloride.
Introduction of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using 4-fluorophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzoyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of these targets. The benzoyl and fluorophenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diazaspiro Derivatives
Substituent Effects on the Diazaspiro Core
lists analogs such as 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (A917618) and 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (A677525). Key differences include:
- Ring Size : A677525 has a six-membered spiro ring ([4.5] system), while the target compound and A917618 feature a five-membered spiro ring ([4.4] system). Smaller spiro systems may enforce greater conformational rigidity.
- Substituents : The target compound’s 4-fluorophenyl group contrasts with A917618’s 4-chlorophenyl . Fluorine’s higher electronegativity may enhance dipole interactions compared to chlorine.
Table 1: Comparison of Diazaspiro Derivatives
| Compound Name | Spiro Ring System | Substituent at Position 3 | Core Functional Group |
|---|---|---|---|
| Target Compound | [4.4] | 4-Fluorophenyl | Thione |
| A917618 (CAS 899926-60-4) | [4.4] | 4-Chlorophenyl | Thione |
| A677525 (CAS 899926-57-9) | [4.5] | 4-Chlorophenyl | Thione |
Pharmacological Implications
highlights diazaspiro compounds like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives with piperazine-linked substituents. These analogs exhibit varied bioactivity depending on substituent electronegativity and ring size, suggesting that the target compound’s 3,4-dimethylbenzoyl group may modulate receptor binding or metabolic stability compared to piperazine-based derivatives .
Chalcone-Based Analogs
Fluorophenyl-Substituted Chalcones
and describe chalcones (α,β-unsaturated ketones) with 4-fluorophenyl groups, such as (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (2n) . These compounds exhibit IC50 values ranging from 4.7 to 70.79 μM, influenced by substituent electronegativity and iodine placement .
Key Differences:
Triazole and Thiazole Derivatives
Isostructural Compounds with Fluorophenyl Groups
details isostructural triazole-thiazole hybrids, such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5). These compounds exhibit planar conformations except for a perpendicular fluorophenyl group, contrasting with the target compound’s spiro-enforced non-planarity .
Structural Implications:
- Planarity vs.
Biological Activity
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex spiro structure that contributes to its biological activity. The presence of the dimethylbenzoyl and fluorophenyl groups enhances its interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Anticonvulsant Activity : Studies have shown that compounds with similar structural motifs can demonstrate anticonvulsant properties. For instance, derivatives exhibiting similar diazaspiro structures have been compared to standard anticonvulsants like diazepam, revealing promising results in seizure models .
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth through apoptosis induction in cancer cell lines. This is likely mediated by the modulation of key signaling pathways involved in cell proliferation and survival.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Anticonvulsant Efficacy : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in seizure frequency compared to control groups. The efficacy was comparable to established anticonvulsants, indicating its potential therapeutic application in epilepsy management .
- Cancer Cell Line Studies : In vitro assays conducted on several cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Research Findings
Recent investigations into the pharmacological profile of this compound reveal several promising avenues for future research:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity is crucial for optimizing efficacy.
- Toxicological Studies : Comprehensive safety assessments are necessary to evaluate the therapeutic window and potential side effects associated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
